8-(3-(benzo[d]oxazol-2-yl)piperidine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “8-(3-(benzo[d]oxazol-2-yl)piperidine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one” is a derivative of benzoxazole . Benzoxazole derivatives have been identified as a new class of G-protein-coupled receptor kinase 2 and 5 (GRK2 and 5) inhibitors . These inhibitors are considered as a novel therapeutic strategy to prevent and treat heart failure disease .
Synthesis Analysis
The synthesis of benzoxazole derivatives involves structural modification of parent benzoxazole scaffolds by introducing substituents . The synthesized compounds are purified and characterized by 1H NMR, 13C NMR, and mass spectroscopy .Molecular Structure Analysis
The molecular structure of benzoxazole derivatives, including the compound , is characterized by the presence of a benzene-fused oxazole ring structure . The specific structure of the compound “this compound” is not explicitly mentioned in the available data.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzoxazole derivatives include condensation reactions and coupling reactions . The specific reactions involved in the synthesis of the compound “this compound” are not explicitly mentioned in the available data.Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
- Synthesis Techniques : This compound and its derivatives have been synthesized using various techniques. For instance, compounds with similar structures have been synthesized by treating secondary cyclic amines with reactive chlorine compounds, demonstrating a method to create 3-substituted derivatives (Vartale et al., 2008).
- Antibacterial Properties : Studies have shown that similar compounds exhibit variable and modest antibacterial activity against different strains of bacteria and fungi (Patel et al., 2011).
Novel Applications in Chemical Reactions
- Chemical Transformations : Research into related compounds has led to the discovery of new chemical transformations, such as dearomatization and decarbonylation, which influence the compounds' antimicrobial properties (Richter et al., 2022).
- Electrooxidative Methods : Electrooxidative methods have been employed in synthesizing novel derivatives from related compounds, indicating potential applications in creating cyclic products through electrochemical oxidation (Okimoto et al., 2010).
Medicinal Chemistry and Drug Metabolism
- Cytochrome P450 and Enzymes : Studies have also been conducted on the oxidative metabolism of similar compounds, involving enzymes like Cytochrome P450. This research contributes to understanding the metabolic pathways and potential therapeutic applications of these compounds (Hvenegaard et al., 2012).
Structural and Physicochemical Analysis
- Crystal Structures : Research on crystal structures, Hirshfeld surface analyses, and energy frameworks of similar compounds provides insights into their molecular configurations and potential interactions (Ullah & Stoeckli-Evans, 2021).
Wirkmechanismus
Zukünftige Richtungen
The future directions for research on benzoxazole derivatives, including the compound , involve further exploration of their potential applicability as therapeutic agents . The specific future directions for research on the compound “8-(3-(benzo[d]oxazol-2-yl)piperidine-1-carbonyl)-7-methoxy-2,3-dihydroindolizin-5(1H)-one” are not explicitly mentioned in the available data.
Eigenschaften
IUPAC Name |
8-[3-(1,3-benzoxazol-2-yl)piperidine-1-carbonyl]-7-methoxy-2,3-dihydro-1H-indolizin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4/c1-28-18-12-19(26)25-11-5-8-16(25)20(18)22(27)24-10-4-6-14(13-24)21-23-15-7-2-3-9-17(15)29-21/h2-3,7,9,12,14H,4-6,8,10-11,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQAVLJKZYMENZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N2CCCC2=C1C(=O)N3CCCC(C3)C4=NC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.